molecular formula C19H23ClFN3O4 B1148932 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- CAS No. 1219097-41-2

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-

Cat. No. B1148932
CAS RN: 1219097-41-2
M. Wt: 411.8550232
InChI Key:
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Description

The compound is also known by its synonyms such as CP 80080 and CP 80,080 . It has a molecular formula of C20H16FNO4 and a molecular weight of 353.3 g/mol . The IUPAC name for this compound is 1-cyclopropyl-6-fluoro-7-(3-methoxyphenyl)-4-oxoquinoline-3-carboxylic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .


Molecular Structure Analysis

The molecular structure of the compound includes a quinoline core with various substituents. The compound has a cyclopropyl group at the 1-position, a fluorine atom at the 6-position, a methoxyphenyl group at the 7-position, and a carboxylic acid group at the 3-position . The compound also contains a piperazine ring, which is a common feature in many bioactive compounds .


Chemical Reactions Analysis

In the photochemical degradation of a similar compound, ciprofloxacin, it undergoes low-efficiency substitution of the 6-fluoro by an OH group on irradiation in H2O via the ππ* triplet . Decarboxylation is a minor process .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 353.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 353.10633615 g/mol . The topological polar surface area of the compound is 66.8 Ų .

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug. Ciprofloxacin primarily targets bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Mode of Action

As an intermediate in the synthesis of ciprofloxacin, this compound likely contributes to the drug’s ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are involved in unwinding and supercoiling of bacterial DNA, processes crucial for DNA replication and transcription. By inhibiting these enzymes, ciprofloxacin prevents bacterial DNA replication, leading to cell death .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of DNA, thereby halting the process of DNA replication. This leads to the inability of bacteria to multiply and eventually results in bacterial cell death .

Pharmacokinetics

Ciprofloxacin is well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of the compound’s action, through its contribution to the activity of ciprofloxacin, is the inhibition of bacterial growth and replication. This is achieved by interfering with the enzymes necessary for bacterial DNA replication, leading to bacterial cell death and the resolution of bacterial infections .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methylpiperazine", "2-chloro-6-fluoroanisole", "cyclopropylamine", "2,3-dichloroquinoxaline", "sodium hydroxide", "sodium iodide", "potassium carbonate", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: 2-methylpiperazine is reacted with 2-chloro-6-fluoroanisole in ethanol to form 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)-2H-quinolin-2-one.", "Step 2: The resulting product from step 1 is then reacted with cyclopropylamine in ethanol to form 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)-3-quinolinecarboxylic acid.", "Step 3: 2,3-dichloroquinoxaline is reacted with sodium iodide and potassium carbonate in acetic acid to form 3-iodoquinoxaline.", "Step 4: The product from step 2 is then reacted with the product from step 3 in ethanol to form 3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)-." ] }

CAS RN

1219097-41-2

Product Name

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-

Molecular Formula

C19H23ClFN3O4

Molecular Weight

411.8550232

Origin of Product

United States

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